molecular formula C7H7Br2N B1337742 3,5-Bis(bromomethyl)pyridine CAS No. 35991-75-4

3,5-Bis(bromomethyl)pyridine

Cat. No. B1337742
CAS RN: 35991-75-4
M. Wt: 264.94 g/mol
InChI Key: IVPJVHHHVZSAQI-UHFFFAOYSA-N
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Description

3,5-Bis(bromomethyl)pyridine is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a pyridine ring substituted at the 3 and 5 positions with bromomethyl groups. This structure makes it a useful building block for the construction of more complex molecules through various chemical reactions, particularly in the synthesis of ligands and polymers .

Synthesis Analysis

The synthesis of 3,5-bis(bromomethyl)pyridine derivatives is often achieved through carbon-carbon coupling reactions, which are pivotal in the field of organic chemistry. For instance, the synthesis of hyperbranched polyelectrolytes involves the poly(N-alkylation) of 3,5-bis(bromomethyl)pyridine hydrobromide, which is derived from commercially available 3,5-lutidine . Additionally, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize various arylated pyridine derivatives, demonstrating the compound's utility in forming carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of 3,5-bis(bromomethyl)pyridine and its derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These studies have provided insights into the geometry, electronic structure, and stability of the molecules. For example, DFT calculations have been used to compare theoretical data with experimental findings, confirming the molecular stability and charge delocalization within the compounds .

Chemical Reactions Analysis

3,5-Bis(bromomethyl)pyridine is reactive towards nucleophiles due to the presence of bromomethyl groups, which can participate in further substitution reactions. It has been used to synthesize a variety of ligands, such as bis(pyridine)-based bromonium ions, which have been studied for their reactivity with acceptor olefins . The compound's reactivity has also been harnessed in the preparation of vanadium (III) complexes for catalysis in ethylene polymerization, showcasing its role in the formation of high molecular weight polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-bis(bromomethyl)pyridine derivatives are closely related to their molecular structure. These properties include solubility, thermal stability, and reactivity, which are important for their applications in materials science and catalysis. For instance, polymers containing 3,5-pyridine units have been found to exhibit high thermal stability and unique electronic and optical properties, such as UV absorption and fluorescence energies . The compound's derivatives have also been investigated for their nonlinear optical properties and bioactivity, with some showing greater hyperpolarizability than standard molecules and exhibiting zones of inhibition against bacteria and fungus .

Scientific Research Applications

Polymer Science

Sophie Monmoton and colleagues (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide. These polyelectrolytes were created through the poly(N-alkylation) of monomers, demonstrating the compound's utility in developing new polymer materials with potentially unique properties, such as high reactivity and specific structural characteristics Monmoton et al., 2008.

Organometallic Chemistry and Catalysis

In the domain of organometallic chemistry, J. Hurtado and colleagues (2009) reported on chromium(III) complexes with terdentate ligands derived from 3,5-bis(bromomethyl)pyridine. These complexes exhibit significant activity in ethylene polymerization, showcasing the role of 3,5-bis(bromomethyl)pyridine in synthesizing catalysts for industrial polymer production Hurtado et al., 2009.

Material Science

In material science, M. Shibahara and colleagues (2008) synthesized multilayered 3.3pyridinophanes using a method involving 3,5-bis(bromomethyl)pyridine. These compounds, through specific synthetic strategies, could lead to materials with novel optical and electronic properties Shibahara et al., 2008.

Photophysical Properties

The study of photophysical properties has also benefited from 3,5-bis(bromomethyl)pyridine. T. K. Khan and colleagues (2010) explored the nucleophilic substitution reactions involving 3,5-bis(bromomethyl)pyridine to produce BODIPY dyes with modified photophysical properties. This highlights the compound's utility in developing novel dyes with potential applications in bioimaging and sensors Khan et al., 2010.

Safety And Hazards

3,5-Bis(bromomethyl)pyridine is considered hazardous. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this chemical, including wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

3,5-Bis(bromomethyl)pyridine may be used in the preparation of various compounds, indicating its potential for future applications in chemical synthesis .

properties

IUPAC Name

3,5-bis(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPJVHHHVZSAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442522
Record name 3,5-bis(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(bromomethyl)pyridine

CAS RN

35991-75-4
Record name 3,5-bis(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Monmoton, H Lefebvre… - Macromolecular …, 2008 - Wiley Online Library
3,5‐Bis(bromomethyl)pyridine hydrobromide and 3,5‐bis(bromobutyl)pyridine hydrobromide were synthesized from commercially available 3,5‐lutidine. The poly(N‐alkylation) of these …
Number of citations: 22 onlinelibrary.wiley.com
MF Fan, HM Wang, LJ Nan, AJ Wang, X Luo… - Analytica Chimica …, 2020 - Elsevier
A biomimetic assembly of per-O-methylated-cyclodextrin dimer with cobalt proto-porphyrin (Co III -PPIX@Py2CD) was achieved via covalent linkage between Co III of Co III -PPIX and …
Number of citations: 25 www.sciencedirect.com
K Kano, Y Itoh, H Kitagishi, T Hayashi… - Journal of the American …, 2008 - ACS Publications
A per-O-methylated β-cyclodextrin dimer, Py2CD, was conveniently prepared via two steps: the Williamson reaction of 3,5-bis(bromomethyl)pyridine and β-cyclodextrin (β-CD) yielding …
Number of citations: 42 pubs.acs.org
ED Nelson, KK Thoen… - Journal of the American …, 1998 - ACS Publications
The 2,6- and 3,5-dimethylenepyridinium biradical ions were generated and structurally characterized in the gas phase by using Fourier transform ion cyclotron resonance mass …
Number of citations: 13 pubs.acs.org
B Som, MD Smith, LS Shimizu - Polyhedron, 2021 - Elsevier
We report the synthesis of a new flexible multimodal macrocyclic ligand, protected pyridyl bis-urea macrocycle 1, and two of its coordination polymers Cu 2 I 2 (1) 2 ·(CH 3 CN) 1.63 (2) …
Number of citations: 1 www.sciencedirect.com
SE Tichy, ED Nelson, FS Amegayibor… - Journal of the …, 2004 - ACS Publications
Four π,π-biradicals, 2,6-dimethylenepyridinium and the novel isomers N-(3-methylenephenyl)-3-methylenepyridinium, N-phenyl-3,5-dimethylenepyridinium, and N-(3,5-…
Number of citations: 19 pubs.acs.org
D Méry, L Plault, S Nlate, D Astruc… - Zeitschrift für …, 2005 - Wiley Online Library
The yellow octahedral molybdenum cluster [n‐Bu 4 N] 2 [Mo 6 Br 8 (CF 3 SO 3 ) 6 ], (1); undergoes substitution of all six terminal triflate ligands by pyridine ligands in pyridine/THF at 60 …
Number of citations: 30 onlinelibrary.wiley.com
H Kitagishi, Q Mao, N Kitamura, T Kita - Artificial Organs, 2017 - Wiley Online Library
HemoCD, which is composed of an iron(II)porphyrin such as 5,10,15,20‐tetrakis(4‐sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS) and a cyclodextrin (CD) dimer having a pyridine linker…
Number of citations: 10 onlinelibrary.wiley.com
Q Mao, H Kitagishi - Journal of Inclusion Phenomena and Macrocyclic …, 2019 - Springer
In a previous study, we reported a 1:1 complex (hemoCD) of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS) with per-O-methylated β-cyclodextrin (CD) dimer …
Number of citations: 3 link.springer.com
F Xue, J Fang, SL Delker, H Li, P Martásek… - Journal of medicinal …, 2011 - ACS Publications
We report novel neuronal nitric oxide synthase (nNOS) inhibitors based on a symmetric double-headed aminopyridine scaffold. The inhibitors were designed from crystal structures of …
Number of citations: 54 pubs.acs.org

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